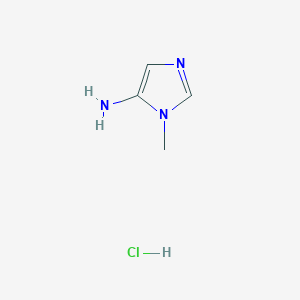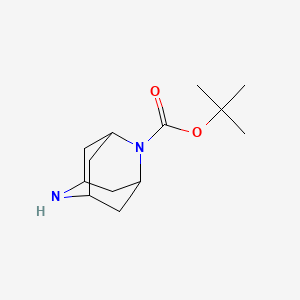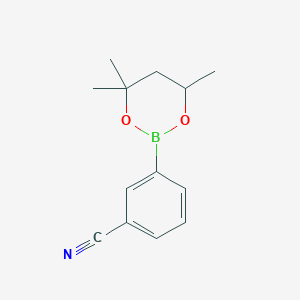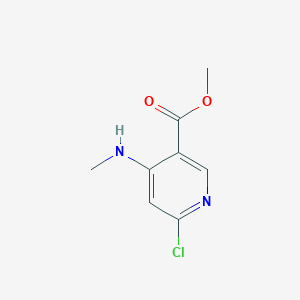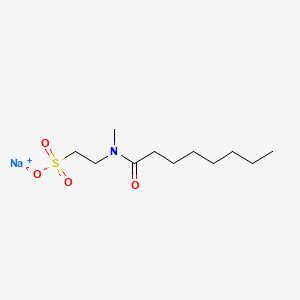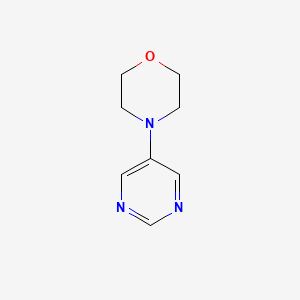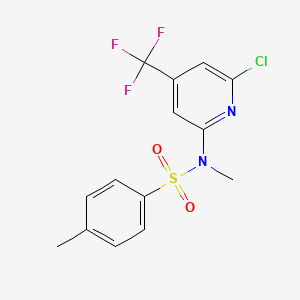
N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-4,N-dimethylbenzenesulfonamide
Descripción general
Descripción
Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives is an important research topic . One key intermediate for the synthesis of fluazifop, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis
The molecular structure of TFMP derivatives is thought to contribute to their biological activities . This is due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
2-Chloro-4-(trifluoromethyl)pyridine, a related compound, has a refractive index of 1.4490 (lit.), a boiling point of 146-147 °C (lit.), and a density of 1.411 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Regioselectivity in Organic Reactions
One study focused on the regioselectivity in the reactions of N-(polychloroethylidene)-sulfonamides, demonstrating the influence of substituents in the electrophile molecule on reaction outcomes. This research provides insights into the molecular interactions and could be valuable for designing synthesis pathways for specific sulfonamide derivatives (Rozentsveig et al., 2008).
Synthesis and Characterization of Bifunctional Ligands
Another study described the synthesis and characterization of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes. This work could have implications for the development of new materials with specific electronic or catalytic properties (Hasan et al., 2003).
Herbicide Intermediate Synthesis
Research into the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the herbicide trifloxysulfuron, demonstrates the compound's relevance in agricultural chemical development. This study highlights the potential for sulfonamide derivatives in enhancing the efficacy of herbicides (Zuo Hang-dong, 2010).
Antimicrobial Activity of Heterocyclic Compounds
A study on the synthesis, characterization, and antimicrobial activity of novel heterocyclic compounds with a sulfamido moiety points to potential applications in developing new antimicrobial agents. This research underscores the versatility of sulfonamide derivatives in medicinal chemistry (Nunna et al., 2014).
Inhibition of Secretory Phospholipase A₂
The synthesis of N-(trifluoromethyl-2-pyridinyl)arenesulfonamides as inhibitors of secretory phospholipase A₂ illustrates the potential therapeutic applications of these compounds. This work could contribute to the development of new treatments for diseases associated with phospholipase A₂ activity (Nakayama et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2O2S/c1-9-3-5-11(6-4-9)23(21,22)20(2)13-8-10(14(16,17)18)7-12(15)19-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKLLJJKUHPZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-4,N-dimethylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




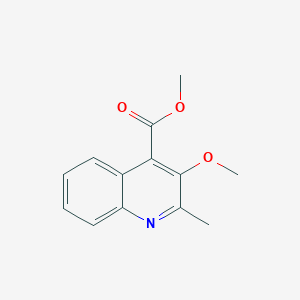

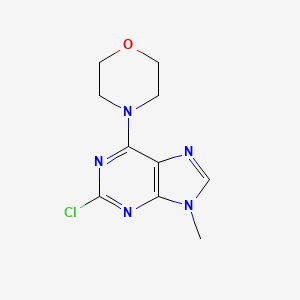
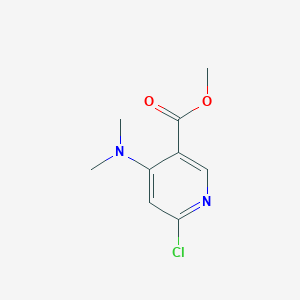
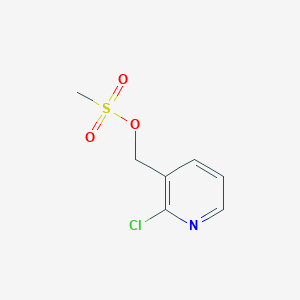
![Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1401631.png)

